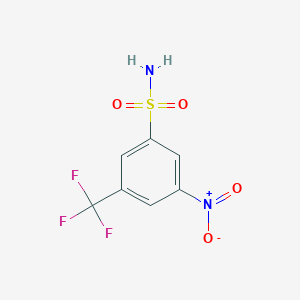
3-(3-chloro-5-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)morpholine, also known as 3-CFM, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid that is used as a reagent in a wide range of organic synthesis reactions. 3-CFM is also used as a reactant in the synthesis of pharmaceuticals, drugs, and other compounds.
Mechanism of Action
3-(3-chloro-5-fluorophenyl)morpholine acts as a reagent in a variety of organic synthesis reactions. It is used to catalyze the formation of a variety of organic compounds, including amines, alcohols, and carboxylic acids. It also acts as a nucleophile in the formation of carbon-carbon bonds, and can be used to catalyze the formation of heterocyclic compounds.
Biochemical and Physiological Effects
3-(3-chloro-5-fluorophenyl)morpholine is a non-toxic compound that is not known to have any adverse effects on humans or other organisms. It is not known to be mutagenic, teratogenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-chloro-5-fluorophenyl)morpholine in lab experiments is its high purity and low cost. It is also a highly reactive compound, which makes it ideal for a wide range of organic synthesis reactions. The main limitation of using 3-(3-chloro-5-fluorophenyl)morpholine is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The use of 3-(3-chloro-5-fluorophenyl)morpholine in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of new drugs, pharmaceuticals, and other compounds. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of new catalysts, as well as in the development of new analytical techniques. Finally, 3-(3-chloro-5-fluorophenyl)morpholine could be used in the development of new synthetic methods, such as the use of microwaves and ultrasound.
Synthesis Methods
3-(3-chloro-5-fluorophenyl)morpholine can be synthesized from 3-chloro-5-fluoroaniline and morpholine in the presence of a base catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The reaction is typically completed within 4-6 hours, and yields a product of up to 95% purity.
Scientific Research Applications
3-(3-chloro-5-fluorophenyl)morpholine is widely used in the synthesis of pharmaceuticals, drugs, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other organic compounds. Additionally, 3-(3-chloro-5-fluorophenyl)morpholine is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chloro-5-fluorophenyl)morpholine involves the reaction of 3-chloro-5-fluoroaniline with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "3-chloro-5-fluoroaniline", "morpholine", "catalyst" ], "Reaction": [ "Add 3-chloro-5-fluoroaniline to a reaction flask", "Add morpholine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry to obtain 3-(3-chloro-5-fluorophenyl)morpholine" ] } | |
CAS RN |
1270385-67-5 |
Product Name |
3-(3-chloro-5-fluorophenyl)morpholine |
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



